molecular formula C8H6BrN3S B3592507 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 66297-57-2

4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3592507
CAS No.: 66297-57-2
M. Wt: 256.12 g/mol
InChI Key: YDDJXKUYQKCGPS-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at the N-4 position and a thione group at C-2.

  • Antimicrobial Activity: The 4-bromophenyl moiety is critical for potent antibacterial effects against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, with MIC values ranging from 31.25–62.5 µg/mL .
  • Anticonvulsant Properties: Derivatives of this compound, such as TP-4 (4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione), exhibit efficacy in the maximal electroshock-induced seizure (MES) model, interacting with voltage-gated sodium channels and demonstrating synergistic effects with classical antiepileptic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole-thione compound .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of TP4 is in the treatment of epilepsy. Research has demonstrated that TP4 exhibits notable anticonvulsant properties. A study conducted on mice indicated that TP4 significantly elevated the threshold for electroconvulsions when administered at specific doses (75 and 100 mg/kg). It was found to enhance the effectiveness of traditional antiepileptic drugs such as carbamazepine and valproate, suggesting a synergistic effect when used in combination with these medications .

Key Findings:

  • Dose-Dependent Effects : At lower doses (12.5 to 50 mg/kg), TP4 did not significantly alter seizure thresholds, while higher doses showed considerable protective effects.
  • Pharmacokinetic Interactions : The combination of TP4 with carbamazepine and valproate resulted in increased total brain concentrations of these drugs, indicating potential pharmacokinetic interactions that could enhance therapeutic efficacy .

Structure-Activity Relationship (SAR)

The chemical structure of TP4 plays a crucial role in its biological activity. The presence of the bromophenyl group is believed to contribute to its anticonvulsant effects. Studies examining various derivatives of triazole compounds have highlighted how modifications in the molecular structure can lead to variations in pharmacological activity.

Compound Structure Activity
TP4StructureAnticonvulsant
Other DerivativesVarious modificationsVarying degrees of anticonvulsant activity

Other Pharmacological Properties

Beyond its anticonvulsant effects, TP4 has been investigated for other potential therapeutic applications:

  • Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : Preliminary research indicates that TP4 and similar compounds may possess antimicrobial properties, warranting further investigation into their use as potential antibiotics.

Case Studies

Several case studies have explored the efficacy and safety of TP4 in clinical settings:

  • Preclinical Studies on Seizure Models : In a controlled study using maximal electroshock-induced seizure models, researchers found that TP4 not only increased seizure thresholds but also improved the overall efficacy of established antiepileptic drugs .
  • Combination Therapy Trials : Clinical trials assessing the combination of TP4 with existing antiepileptic medications have shown promising results, indicating improved patient outcomes and reduced seizure frequency compared to monotherapy approaches.

Mechanism of Action

The biological activity of 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting essential biochemical pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division .

Comparison with Similar Compounds

Table 1: Antibacterial Activity of Triazole-3-thione Derivatives

Compound Substituents (C-4 and C-5) MIC (µg/mL) vs. B. cereus Key Findings
4-(4-Bromophenyl)-5-(3-ClPh) 4-Bromophenyl, 3-chlorophenyl 31.25 Most potent against B. subtilis; 2-fold more active than ampicillin .
4-(4-Methylphenyl)-5-(3-ClPh) 4-Methylphenyl, 3-chlorophenyl >62.5 Lower activity than bromophenyl analogs, highlighting Br's importance .
5-(Thiophen-2-yl) derivatives 4-Fluorophenyl/4-BrPh, thiophene N/A Thiophene linkage modifies electronic properties but reduces Gram-(-) activity .

Key Observations :

  • Electron-Withdrawing Groups : Chlorine at C-5 (e.g., 3-chlorophenyl) enhances antibacterial potency by improving target binding .
  • Bromine vs. Methyl : Bromophenyl derivatives show superior activity to methyl-substituted analogs due to increased lipophilicity and electronic effects .

Physical and Structural Properties

Table 2: Physical Properties of Selected Triazole-3-thiones

Compound ID Substituents (C-4, C-5) Melting Point (°C) Molecular Weight (g/mol) Notable Features
TP-4 4-Bromophenyl, 3-chlorophenyl 180–181 415.84 High anticonvulsant activity; MES model .
Compound 8 4-Bromophenyl, 2-chlorophenyl 282–284 415.84 High thermal stability; broad-spectrum activity .
Compound 5e 4-Bromophenyl, 5-bromothiophene N/A 460.29 Bromothiophene enhances π-π stacking .

Key Observations :

  • Melting Points : Chlorophenyl derivatives (e.g., Compound 8) exhibit higher melting points, suggesting stronger intermolecular interactions .

Metabolic Stability and Toxicity

  • Metabolic Inertness : Analogous triazoles like 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione show resistance to desulfuration and S-oxidation, suggesting metabolic stability for bromophenyl derivatives .

Q & A

Q. What are the common synthetic routes for 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione?

Basic
The synthesis typically involves nucleophilic substitution and cyclization reactions. A general method includes:

Intermediate Formation : Reacting 4-bromophenyl-substituted precursors (e.g., 4-bromobenzyl chloride) with thiourea to form a thiourea intermediate.

Cyclization : Acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) to form the triazole-thione core.

Purification : Recrystallization from ethanol or methanol yields the pure compound .

Optimization Strategies :

  • Catalysts : Use of morpholine or piperazine derivatives to enhance reaction efficiency .
  • Temperature : Reactions are often conducted under reflux (80–100°C) for 4–6 hours.
  • Scale-Up : Continuous flow reactors improve yield (75–83%) in scaled syntheses .

Q. How is spectroscopic characterization performed for this compound?

Basic
Key techniques include:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 7.3–7.6 ppm (aromatic protons), δ 4.2–4.5 ppm (N–CH₂ groups) .
  • ¹³C NMR : Signals at 125–135 ppm (aromatic carbons), 160–165 ppm (C=S) .

IR Spectroscopy : Strong absorption at 1150–1180 cm⁻¹ (C=S stretch) .

Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 340–360) .

Validation : Calculated DFT (B3LYP/6-311G(d,p)) vibrational frequencies and NMR shifts align with experimental data .

Q. What computational methods are used to study its molecular properties?

Advanced

Density Functional Theory (DFT) :

  • Basis Set : 6-311G(d,p) for geometry optimization and vibrational analysis .
  • HOMO-LUMO : Calculated energy gaps (4.5–5.0 eV) predict reactivity and charge transfer .

Conformational Analysis : Torsional angle scans (0–360°) via DFT reveal flexibility in the triazole-thione core .

Molecular Docking : Used to model interactions with voltage-gated sodium channels (e.g., binding affinity ΔG = −8.2 kcal/mol) .

Q. How does structural modification affect its anticonvulsant efficacy?

Advanced

  • Substituent Effects :
    • Bromophenyl Group : Enhances lipophilicity, improving blood-brain barrier penetration .
    • Morpholine/Piperazine Derivatives : Increase sodium channel blocking activity (ED₅₀ = 15–30 mg/kg in MES models) .
  • Structure-Activity Relationships (SAR) :
    • Table : Comparison of derivatives in the MES model:
DerivativeED₅₀ (mg/kg)Mechanism
TP-4 (4-Bromophenyl)18.2Na⁺ channel inhibition
TP-315 (Hexyl)25.7GABAergic modulation

Q. What challenges exist in reconciling in vitro and in vivo data for this compound?

Advanced

  • Pharmacokinetic Discrepancies :
    • In Vitro : High potency in sodium channel assays (IC₅₀ = 0.8 µM) .
    • In Vivo : Lower efficacy due to metabolic degradation (t₁/₂ = 2.3 hours in mice) .
  • Strategies for Bridging Gaps :
    • Prodrug Design : Esterification to enhance bioavailability .
    • Co-Administration : Synergy with valproic acid reduces required doses by 40% .

Q. How does the bromophenyl group influence pharmacological activity?

Advanced

  • Electronic Effects : The electron-withdrawing bromine stabilizes the thione tautomer, enhancing electrophilicity for target binding .
  • Hydrophobic Interactions : Bromine increases logP (2.8 vs. 1.9 for non-brominated analogs), improving membrane permeability .
  • Comparative Data :
SubstituentlogPSodium Channel IC₅₀ (µM)
4-Bromophenyl2.80.8
4-Methylphenyl2.11.5

Q. What methodological approaches are used to optimize pharmacokinetic properties?

Advanced

Lipinski’s Rule Compliance : Modifications to reduce molecular weight (<450 Da) and hydrogen bond donors (<5) .

Metabolic Stability : Introduction of fluorine substituents reduces CYP450-mediated oxidation .

Formulation Strategies : Nanoparticle encapsulation (PLGA polymers) extends half-life to 6.2 hours in vivo .

Q. How do structural analogs compare in biological activity?

Advanced

  • Anticonvulsant Potency :
    • TP-4 : ED₅₀ = 18.2 mg/kg (MES model) .
    • TP-427 : ED₅₀ = 22.1 mg/kg, with lower neurotoxicity .
  • Antimicrobial Activity :
    • 4-Cyclohexyl Derivatives : MIC = 8 µg/mL against S. aureus .

Q. What are the key contradictions in reported biological data?

Advanced

  • Variability in ED₅₀ Values : Differences in rodent strains (e.g., CD-1 vs. BALB/c mice) affect MES model outcomes .
  • Target Selectivity : Some studies emphasize sodium channel blockade , while others highlight GABA-A receptor modulation .

Q. How is crystallographic data utilized in structural analysis?

Advanced

  • Single-Crystal X-ray Diffraction :
    • Bond Lengths : C=S (1.68 Å), N–N (1.38 Å) confirm tautomeric stability .
    • Packing Analysis : π-π stacking (3.5 Å) between bromophenyl groups influences solid-state reactivity .

Properties

IUPAC Name

4-(4-bromophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDJXKUYQKCGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496260
Record name 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66297-57-2
Record name 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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